

3-Bromo-2-chloro-4-methyl-5-nitropyridine molecular weight

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Compound of Interest

Compound Name: 3-Bromo-2-chloro-4-methyl-5-nitropyridine

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An In-Depth Technical Guide to **3-Bromo-2-chloro-4-methyl-5-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-2-chloro-4-methyl-5-nitropyridine**, a key heterocyclic building block in modern organic synthesis. The document details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its applications in pharmaceutical and agrochemical development, and outlines essential safety and handling procedures. This guide is intended to serve as an essential resource for scientists leveraging this versatile intermediate in complex molecular design and discovery workflows.

Physicochemical Properties and Molecular Structure

3-Bromo-2-chloro-4-methyl-5-nitropyridine (CAS Number: 1049706-73-1) is a highly functionalized pyridine derivative. Its structure, featuring two distinct halogen atoms, a nitro group, and a methyl group on the pyridine core, makes it an exceptionally reactive and versatile intermediate for further chemical elaboration.^{[1][2]} The strategic placement of these

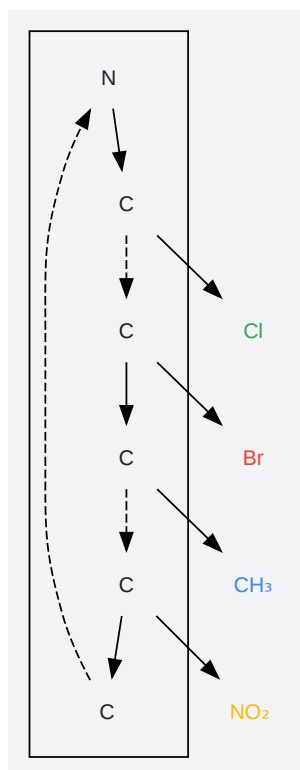
groups significantly influences the electronic properties of the pyridine ring, rendering specific positions susceptible to nucleophilic substitution or cross-coupling reactions.[2]

Table 1: Core Physicochemical Data

Property	Value	Source
Molecular Formula	C ₆ H ₄ BrClN ₂ O ₂	[3]
Molecular Weight	251.47 g/mol	
IUPAC Name	3-bromo-2-chloro-4-methyl-5-nitropyridine	[3]
CAS Number	1049706-73-1	[4][5]
Physical Form	Solid	[3]
Storage Temperature	Room temperature, sealed in dry conditions	[3]

Molecular Structure Visualization

The structural arrangement of the substituents on the pyridine ring is critical to its reactivity. The following diagram illustrates the molecular structure of **3-Bromo-2-chloro-4-methyl-5-nitropyridine**.



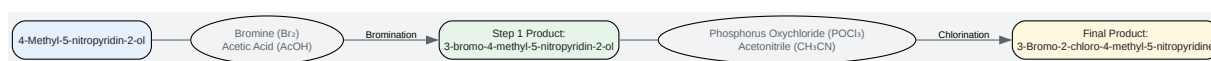
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Caption: Molecular structure of **3-Bromo-2-chloro-4-methyl-5-nitropyridine**.

Synthesis and Mechanistic Insights

The synthesis of **3-Bromo-2-chloro-4-methyl-5-nitropyridine** is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity.[4][6] The protocol outlined below is based on a validated procedure starting from 4-Methyl-5-nitropyridin-2-ol.[6]

Synthesis Workflow Diagram



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Caption: Two-step synthesis pathway for **3-Bromo-2-chloro-4-methyl-5-nitropyridine**.

Experimental Protocol

Step 1: Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol[6]

- Suspend 4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) in acetic acid (1000 mL).
- Add bromine (208 mL, 6 eq) dropwise over 1.5 hours.
 - Mechanistic Insight: This is an electrophilic aromatic substitution reaction. The hydroxyl group at the 2-position is an activating group, directing the electrophilic bromine to the adjacent 3-position on the pyridine ring.
- Stir the mixture for 5 minutes after addition is complete.
- Pour the reaction mixture into ice-water (2000 mL) and stir for 1 hour to precipitate the product.
- Filter the resulting suspension and wash the residue with water (3 x 100 mL).
- Dry the solid in vacuo to afford the title compound as a yellow solid (143.8 g, 91% yield).

Step 2: Synthesis of **3-bromo-2-chloro-4-methyl-5-nitropyridine**[4][6]

- Suspend the product from Step 1 (133.1 g, 0.57 mol) in acetonitrile (CH_3CN , 800 mL).
- Add phosphorus oxychloride (POCl_3 , 85.2 mL, 1.6 eq) dropwise.
 - Mechanistic Insight: POCl_3 serves as a powerful dehydrating and chlorinating agent. It converts the hydroxyl group of the pyridin-2-ol tautomer into a chloro group, which is a good leaving group, facilitating the formation of the 2-chloropyridine derivative.
- Heat the reaction mixture at 75°C for 19 hours.
- Allow the mixture to cool to room temperature and then pour it into ice-water (3000 mL).
- Isolate the precipitate by filtration and wash the residue with water (2 x 250 mL).
- Dry the product in vacuo. The resulting brown oil rapidly solidifies upon cooling to yield the final product (126.6 g, 88% yield).[4][6]

Applications in Research and Drug Development

3-Bromo-2-chloro-4-methyl-5-nitropyridine is a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries.[\[1\]](#)[\[7\]](#)[\[8\]](#)

- **Pharmaceutical Intermediates:** The pyridine scaffold is a common motif in many biologically active compounds.[\[2\]](#) The presence of three distinct reactive sites (the bromine, chlorine, and nitro groups) allows for sequential and site-selective modifications.
 - The halogen atoms are amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.[\[9\]](#)
 - The nitro group can be readily reduced to an amine, which provides a handle for further derivatization, such as amide bond formation or the construction of new heterocyclic rings.[\[1\]](#)[\[10\]](#)
- **Agrochemical Synthesis:** Similar to pharmaceuticals, this intermediate is used to construct novel pesticides and herbicides. The functional groups can be modified to tune the compound's biological activity, selectivity, and environmental persistence.[\[11\]](#)
- **Fine Chemicals and Materials Science:** The compound's reactivity also makes it useful in the synthesis of dyes and other specialized organic materials.[\[11\]](#)

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for **3-Bromo-2-chloro-4-methyl-5-nitropyridine** is not readily available, data from closely related halogenated and nitrated pyridines provide essential guidance for safe handling.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) These compounds are generally considered hazardous and require stringent safety precautions.

Hazard Classifications (Anticipated):

- **Acute Toxicity:** May be harmful if swallowed, inhaled, or in contact with skin.[\[15\]](#)
- **Skin Corrosion/Irritation:** Causes skin irritation.[\[14\]](#)[\[15\]](#)
- **Eye Damage/Irritation:** Causes serious eye irritation.[\[14\]](#)[\[15\]](#)

- Respiratory Irritation: May cause respiratory irritation.[14]

Table 2: Recommended Safety and Handling Procedures

Procedure	Recommendation	Source
Personal Protective Equipment (PPE)	Wear chemical safety goggles, impervious gloves, and a lab coat. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or dust is generated.	[12] [13] [14]
Engineering Controls	Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.	[12] [14]
First Aid: Eye Contact	Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.	[12] [16]
First Aid: Skin Contact	Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.	[12] [13]
First Aid: Inhalation	Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.	[12] [13]
First Aid: Ingestion	Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.	[12] [16]
Storage	Store in a tightly closed container in a dry, well-	[3] [12]

ventilated place. Store locked up.

Disposal

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [12][13]

Conclusion

3-Bromo-2-chloro-4-methyl-5-nitropyridine is a high-value chemical intermediate with significant potential in the synthesis of complex organic molecules. Its well-defined synthesis and multiple reactive sites provide a versatile platform for the development of novel pharmaceuticals, agrochemicals, and fine chemicals. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

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